molecular formula C22H31ClF3N3O4S3 B1191663 6H05 trifluoroacetate

6H05 trifluoroacetate

Cat. No. B1191663
M. Wt: 590.14
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

6H05 trifluoroacetate is a selective, and allosteric inhibitor of oncogenic mutant K-Ras(G12C).  6H05 gives the greatest degree of modification, which allosterically modifies the oncogenic G12C mutant of highly homologous protein H-Ras without affecting wild-type K-Ras. 6H05 can be used as an intermediate for the synthesis of other oncogenic K-Ras(G12C) inhibitors.

Scientific Research Applications

Photoredox Catalysis for Trifluoromethylation

Trifluoroacetate derivatives are utilized in photoredox catalysis to facilitate decarboxylative trifluoromethylation reactions. This approach is tolerant of various functional groups and (hetero)arenes, enabling the efficient synthesis of trifluoromethylated compounds, a key functional group in pharmaceuticals and agrochemicals (Yang et al., 2018).

Catalytic Activity Enhancement in Metal-Organic Frameworks

In the synthesis of metal-organic frameworks (MOFs), trifluoroacetic acid acts as a modulator, enhancing the catalytic activity of zirconium-based MOFs. It enables the substitution of terephthalates with trifluoroacetate, leading to a more open framework with numerous active sites for catalysis (Vermoortele et al., 2013).

Improving Low-Temperature Performance of Lithium-Ion Batteries

Trifluoroacetate solvents, due to their structural properties, are investigated for their potential to enhance the low-temperature performance of lithium-ion batteries. Different carbon-chain lengths of trifluoroacetate demonstrate varied effects on electrolyte properties and battery performance, indicating the importance of molecular structure in designing high-performance battery electrolytes (Lu et al., 2013).

Synthesis and Characterization of π-Conjugated Molecules

Trifluoroacetic acid plays a role in the synthesis of π-conjugated molecules, demonstrating its utility in constructing complex organic systems with potential applications in organic electronics and photonics. The acid's reactivity is leveraged to enable specific molecular architectures that exhibit unique electronic and optical properties (Ohtsu et al., 2019).

Enhancing Photocatalytic Activity

In the development of photocatalysts, the introduction of trifluoroacetate during the synthesis of F-doped TiO2 using a modified sol-gel method has been shown to significantly influence the material's physico-chemical characteristics. This modification enhances the photocatalytic activity of TiO2, suggesting a promising approach for environmental remediation and solar energy conversion applications (Samsudin et al., 2016).

properties

Product Name

6H05 trifluoroacetate

Molecular Formula

C22H31ClF3N3O4S3

Molecular Weight

590.14

Origin of Product

United States

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